(R)-4-(Fmoc-amino)-5-phenylpentanoic acid (R)-4-(Fmoc-amino)-5-phenylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 269078-74-2
VCID: VC20875765
InChI: InChI=1S/C26H25NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1
SMILES: C1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H25NO4
Molecular Weight: 415.5 g/mol

(R)-4-(Fmoc-amino)-5-phenylpentanoic acid

CAS No.: 269078-74-2

Cat. No.: VC20875765

Molecular Formula: C26H25NO4

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-(Fmoc-amino)-5-phenylpentanoic acid - 269078-74-2

Specification

CAS No. 269078-74-2
Molecular Formula C26H25NO4
Molecular Weight 415.5 g/mol
IUPAC Name (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
Standard InChI InChI=1S/C26H25NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1
Standard InChI Key GQTVSSUIIKDXQC-LJQANCHMSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Properties and Structure

(R)-4-(Fmoc-amino)-5-phenylpentanoic acid is characterized by specific chemical and physical properties that define its behavior in various research applications. The compound's structure features the Fmoc protecting group attached to the amino functionality at the 4-position of the pentanoic acid backbone, with a phenyl group at the 5-position in the R-configuration.

Table 1: Chemical and Physical Properties of (R)-4-(Fmoc-amino)-5-phenylpentanoic acid

PropertyValueReference
CAS Number269078-74-2
Molecular FormulaC26H25NO4
Molecular Weight415.48
Physical AppearanceWhite to off-white solid
Purity (typical commercial)≥ 98.0%
Optical Rotation-23 ± 1° (C=1 in DMF)
Storage Recommendation+4°C
Hazard ClassificationNot classified as hazardous under CLP
Transport ClassificationNot classified as dangerous for transport

The compound is known by several synonyms in scientific literature and commercial catalogs, which are summarized in the following table:

Table 2: Common Synonyms for (R)-4-(Fmoc-amino)-5-phenylpentanoic acid

SynonymReference
(R)-4-(Fmoc-amino)-5-phenylvaleric acid
Fmoc-γ-L-dihomophenylalanine
(4R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid
Benzenepentanoic acid, g-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(gR)-
(9H-Fluoren-9-yl)MethOxy]Carbonyl R-(γ)-Phe
Fmoc-R-(3)-Phe

Synthesis Methods

The synthesis of (R)-4-(Fmoc-amino)-5-phenylpentanoic acid typically involves the protection of the amino group using the Fmoc protecting group. While the search results don't provide a detailed synthesis protocol specifically for this compound, we can infer methods based on similar Fmoc-protected amino acids and related compounds.

The general approach for introducing the Fmoc protecting group involves reaction of the free amino acid with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-Cl in the presence of a suitable base . For compounds with the R-configuration, stereochemical control is essential during synthesis to maintain the desired configuration.

In peptide synthesis applications, this compound is usually incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. The Royal Society of Chemistry publication describes a general approach for peptide synthesis using Fmoc-protected amino acids:

"Pre-loaded resin Fmoc-Phe-Wang resin with 0.66 mmol/g substitution of Fmoc-Phe-OH was used as the solid support. The resin was swollen in NMP, followed by removing the Fmoc protecting group from the preloaded amino acid with 20% piperidine in NMP. Four times excess of each amino acid was used in 0.25 mmol coupling cycles. The Fmoc-amino acid was dissolved with 2.1 g NMP, 2.0 g of 0.45 M HBTU/HOBt in DMF, and 2 M DIEA, then transferred to the 41-mL reaction vessel to effect each coupling."

This standard Fmoc-based SPPS methodology can be applied when incorporating (R)-4-(Fmoc-amino)-5-phenylpentanoic acid into peptide sequences.

Applications in Research

Peptide Synthesis

(R)-4-(Fmoc-amino)-5-phenylpentanoic acid serves as a key building block in solid-phase peptide synthesis, allowing researchers to create complex peptides with high purity and yield . The Fmoc protecting group is widely used in peptide synthesis due to its stability under basic conditions and easy removal under mild conditions using piperidine.

In peptide synthesis applications, this compound can be incorporated into peptide sequences to introduce specific structural elements that can influence peptide folding, stability, and biological activity. For example, the RSC publication describes the synthesis of peptides containing [(R)-4-amino-5-phenyl]pentanoyl units:

"The complete sequence of the peptide was [(R)-(4-amino-5-phenyl]pentanoyl-[(R)-4-amino-5-phenyl]pentanoyl-(R)-Lys-(R)-Leu-(R)-Val-(R)-Phe-(R)-Phe. It was assembled from the C-terminus towards the N-terminus, which was performed with a fully automated peptide synthesizer (433A Applied Biosystems)."

This demonstrates how (R)-4-(Fmoc-amino)-5-phenylpentanoic acid and related compounds can be utilized in the creation of novel peptide structures with specific sequences and configurations.

Drug Development

The structural properties of (R)-4-(Fmoc-amino)-5-phenylpentanoic acid make it valuable in the design of peptide-based pharmaceuticals, particularly in targeting specific biological pathways . The compound's unique structure, with the amino group at the 4-position and the phenyl group at the 5-position, can provide distinct conformational properties to peptides, potentially enhancing their binding affinity and selectivity for biological targets.

Peptide-based drugs represent an important and growing segment of the pharmaceutical industry, with applications in various therapeutic areas including cancer, diabetes, and cardiovascular diseases. The incorporation of unnatural amino acids and amino acid derivatives like (R)-4-(Fmoc-amino)-5-phenylpentanoic acid can help overcome limitations of natural peptides such as poor stability and bioavailability.

Bioconjugation

The Fmoc group in (R)-4-(Fmoc-amino)-5-phenylpentanoic acid facilitates the attachment of peptides to various biomolecules, enhancing the development of targeted drug delivery systems . Bioconjugation techniques allow for the creation of hybrid molecules that combine the properties of peptides with other functional entities such as proteins, nucleic acids, or synthetic polymers.

These bioconjugates can be designed for various applications including targeted drug delivery, molecular imaging, and biosensing. The presence of the Fmoc protecting group provides a convenient handle for controlled conjugation reactions, allowing for precise positioning of the peptide component within the conjugate structure.

Neuroscience Research

(R)-4-(Fmoc-amino)-5-phenylpentanoic acid is used in studies investigating neuropeptides, contributing to the understanding of neurological functions and disorders . Neuropeptides play crucial roles in the nervous system, functioning as neurotransmitters, neuromodulators, or neurohormones.

By incorporating (R)-4-(Fmoc-amino)-5-phenylpentanoic acid into peptide sequences, researchers can create modified neuropeptides with altered properties such as receptor binding affinity, stability in biological environments, or blood-brain barrier permeability. These modified neuropeptides can serve as valuable tools for studying neurological processes and developing potential therapeutics for neurological disorders.

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